molecular formula C12H7ClN2OS B2969885 3-chloro-N-(3-cyanothiophen-2-yl)benzamide CAS No. 865545-72-8

3-chloro-N-(3-cyanothiophen-2-yl)benzamide

Cat. No. B2969885
CAS RN: 865545-72-8
M. Wt: 262.71
InChI Key: PHHGPRXBBOEEMT-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(3-cyanothiophen-2-yl)benzamide” is a type of organic compound. It contains a benzamide group, which is a common feature in many pharmaceuticals and natural products .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . These techniques could potentially be used to analyze the structure of “3-chloro-N-(3-cyanothiophen-2-yl)benzamide”.


Chemical Reactions Analysis

Cyanoacetamides, which are similar to the compound , are known to possess both electrophilic and nucleophilic properties. The typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH .

Scientific Research Applications

Colorimetric Sensing of Fluoride Anions

Research on benzamide derivatives, such as those related to 3-chloro-N-(3-cyanothiophen-2-yl)benzamide, has shown applications in the colorimetric sensing of fluoride anions. A study by Younes et al. (2020) synthesized a series of benzamide derivatives that exhibited a significant color transition when exposed to fluoride anions, demonstrating potential for naked-eye detection of fluoride in solutions. This finding is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, showcasing the compound's utility in chemical sensing technologies (Younes et al., 2020).

Synthesis and Structural Analysis

The synthesis and structural characterization of related compounds provide insights into the broader applications of 3-chloro-N-(3-cyanothiophen-2-yl)benzamide. Arsenyan et al. (2013) developed methods for the preparation of derivatives of benzoselenophene, including cyano and acylamino derivatives, indicating the versatility of related compounds in synthesizing heterocyclic compounds with potential pharmacological activities (Arsenyan et al., 2013).

Molecular Conformations and Hydrogen Bonding

The study of molecular conformations and hydrogen bonding in closely related compounds, as conducted by Sagar et al. (2018), explores the structural aspects of benzamide derivatives. Their research on N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides revealed various molecular conformations and hydrogen bonding patterns, offering a foundation for understanding the intermolecular interactions and stability of 3-chloro-N-(3-cyanothiophen-2-yl)benzamide derivatives (Sagar et al., 2018).

Antipathogenic Activity

Research into the antipathogenic activity of thiourea derivatives, as studied by Limban et al. (2011), suggests potential biomedical applications for benzamide derivatives. Their synthesis and testing of acylthioureas for antibacterial properties, especially against biofilm-forming bacteria, highlight the possible use of 3-chloro-N-(3-cyanothiophen-2-yl)benzamide in developing new antimicrobial agents (Limban et al., 2011).

Mechanism of Action

properties

IUPAC Name

3-chloro-N-(3-cyanothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS/c13-10-3-1-2-8(6-10)11(16)15-12-9(7-14)4-5-17-12/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHGPRXBBOEEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-cyanothiophen-2-yl)benzamide

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